molecular formula C17H14N2O2S B11146565 N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B11146565
M. Wt: 310.4 g/mol
InChI Key: NUALHNJOERGZOS-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide: is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyphenyl group, a methyl group, and a phenyl group attached to the thiazole ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide typically involves the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For example, 2-methyl-5-phenylthiazole can be prepared by reacting thiourea with 2-bromoacetophenone under basic conditions.

  • Introduction of the Hydroxyphenyl Group: : The hydroxyphenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thiazole derivative with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group by reacting the intermediate product with an appropriate amine, such as ammonia or an amine derivative, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyphenyl group in the compound can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

  • Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or BH₃ in tetrahydrofuran (THF).

    Substitution: HNO₃ and H₂SO₄ for nitration; bromine (Br₂) in acetic acid for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, bromo, or other substituted aromatic derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for therapeutic development.

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals, such as dyes, pigments, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The hydroxyphenyl group may participate in hydrogen bonding and π-π interactions with proteins or enzymes, while the thiazole ring can engage in coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Similar in structure but lacks the thiazole ring.

    2-methyl-5-phenylthiazole: Contains the thiazole ring but lacks the hydroxyphenyl and carboxamide groups.

    N-(2-hydroxyphenyl)-2-methylthiazole-4-carboxamide: Similar but without the phenyl group on the thiazole ring.

Uniqueness

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-methyl-5-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H14N2O2S/c1-11-18-15(16(22-11)12-7-3-2-4-8-12)17(21)19-13-9-5-6-10-14(13)20/h2-10,20H,1H3,(H,19,21)

InChI Key

NUALHNJOERGZOS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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